4-(5-Hexen-1-oxy)phenylZinc bromide

Description

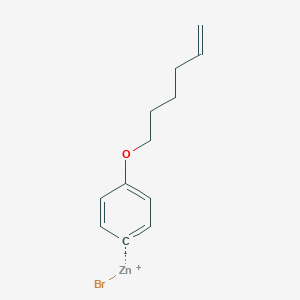

4-(5-Hexen-1-oxy)phenylzinc bromide is an organozinc compound characterized by a phenyl ring substituted with a 5-hexen-1-oxy chain (an alkoxy group containing a terminal double bond) and a zinc bromide moiety. Organozinc compounds like this are pivotal in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and compatibility with diverse functional groups .

Properties

Molecular Formula |

C12H15BrOZn |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

bromozinc(1+);hex-5-enoxybenzene |

InChI |

InChI=1S/C12H15O.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h2,6-7,9-10H,1,3-4,8,11H2;1H;/q-1;;+2/p-1 |

InChI Key |

RLFAZGXHCUZPRS-UHFFFAOYSA-M |

Canonical SMILES |

C=CCCCCOC1=CC=[C-]C=C1.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-hexen-1-oxy)phenylzinc bromide typically involves the reaction of 4-(5-hexen-1-oxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran to stabilize the organozinc compound. The general reaction scheme is as follows:

4-(5-Hexen-1-oxy)bromobenzene+Zn→4-(5-Hexen-1-oxy)phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity zinc and bromobenzene derivatives, along with controlled reaction conditions, is crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(5-Hexen-1-oxy)phenylzinc bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or ketones.

Reduction: It can be reduced to form hydrocarbons.

Substitution: The phenylzinc bromide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reactions often involve halides or other electrophiles under mild conditions.

Major Products

Oxidation: Phenols or ketones.

Reduction: Hydrocarbons.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-(5-Hexen-1-oxy)phenylzinc bromide is used in a wide range of scientific research applications:

Chemistry: It is a key reagent in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Biology: It can be used to synthesize biologically active molecules.

Medicine: The compound is involved in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(5-hexen-1-oxy)phenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as transmetallation, where the zinc atom is replaced by another metal, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Organozinc Compounds

Key Observations :

- Electronic Effects : The hexenyloxy group in the target compound donates electrons via the alkoxy oxygen, enhancing nucleophilicity at the zinc center. In contrast, trifluoromethoxy groups (CF₃O-) withdraw electrons, reducing nucleophilicity but increasing stability .

- Reactivity : The terminal double bond in the hexenyloxy chain allows for additional reactions (e.g., cyclization or polymerization), a feature absent in saturated or fluorinated analogs.

Key Observations :

- Organozinc reagents like the target compound are typically synthesized under inert conditions, similar to Grignard reagents, but may exhibit greater functional group tolerance .

- The crystalline zinc complex in demonstrates stability due to strong O–H···O hydrogen bonds, a feature absent in simpler organozinc bromides .

Key Observations :

- The hexenyloxy group’s unsaturation makes the target compound valuable in synthesizing conjugated polymers or dendrimers.

- Fluorinated analogs () are preferred in medicinal chemistry due to enhanced metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.